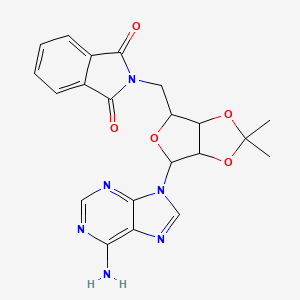
5'-Deoxy-5'-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2',3'-O-(1-methylethylidene)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2’,3’-O-(1-methylethylidene)adenosine is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2’,3’-O-(1-methylethylidene)adenosine typically involves the following steps:
Protection of the Adenosine Moiety: The hydroxyl groups of adenosine are protected using an isopropylidene group to form 2’,3’-O-(1-methylethylidene)adenosine.
Introduction of the Isoindole Group: The protected adenosine is then reacted with a phthalimide derivative to introduce the 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl group at the 5’ position.
Deprotection: The final step involves the removal of the protecting groups to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions
5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2’,3’-O-(1-methylethylidene)adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoindole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the adenosine or isoindole parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2’,3’-O-(1-methylethylidene)adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2’,3’-O-(1-methylethylidene)adenosine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target viral enzymes or cellular proteins involved in DNA replication.
Pathways Involved: It can interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation.
相似化合物的比较
Similar Compounds
5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)adenosine: Lacks the isopropylidene protection.
2’,3’-O-(1-Methylethylidene)adenosine: Lacks the isoindole moiety.
Uniqueness
5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2’,3’-O-(1-methylethylidene)adenosine is unique due to the combination of the isoindole moiety and the isopropylidene protection, which may enhance its stability and biological activity.
属性
IUPAC Name |
2-[[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O5/c1-21(2)31-14-12(7-26-18(28)10-5-3-4-6-11(10)19(26)29)30-20(15(14)32-21)27-9-25-13-16(22)23-8-24-17(13)27/h3-6,8-9,12,14-15,20H,7H2,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKOCYFGFYXGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CN5C(=O)C6=CC=CC=C6C5=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
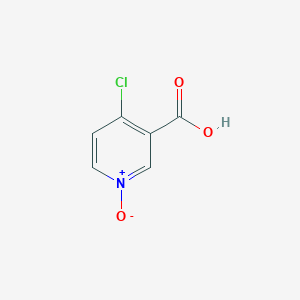
![N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14746282.png)
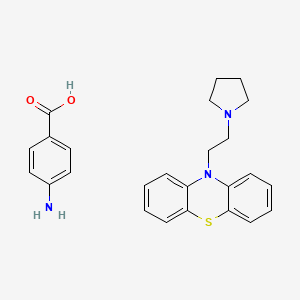
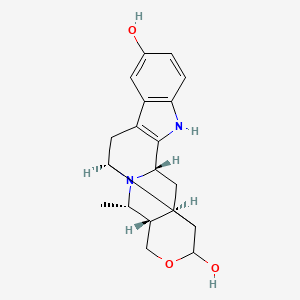
![Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)-](/img/structure/B14746294.png)
![methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14746312.png)

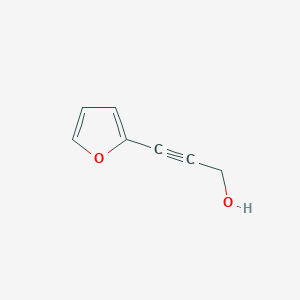
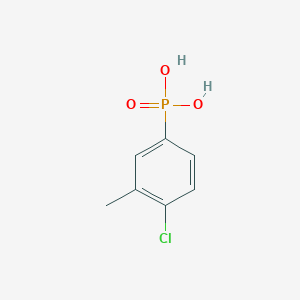
![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
![4-Oxatricyclo[3.2.1.0~3,6~]octane](/img/structure/B14746332.png)
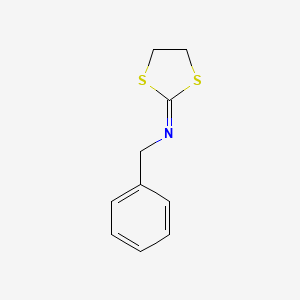
![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
